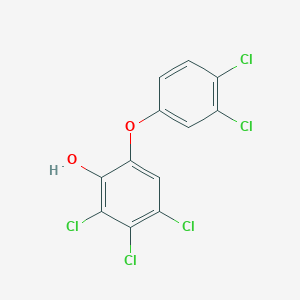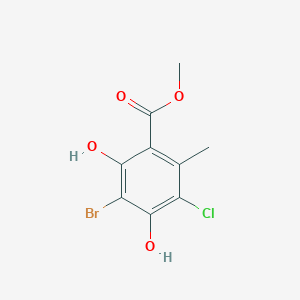
Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester typically involves multiple steps. One common method starts with the bromination and chlorination of a benzoic acid derivative, followed by esterification. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to handle the complex mixture of reactants and products .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the bromine and chlorine substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce new functional groups into the aromatic ring .
Aplicaciones Científicas De Investigación
Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism by which benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester exerts its effects involves interactions with various molecular targets. These can include enzymes and receptors, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 3-chloro-, methyl ester: Similar in structure but lacks the bromine and additional hydroxyl groups.
Benzoic acid, 3-bromo-, methyl ester: Similar but lacks the chlorine and additional hydroxyl groups.
2,4-Dibromophenol: Shares some structural similarities but differs in the position and type of substituents.
Uniqueness
The uniqueness of benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester lies in its combination of substituents, which can confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
105427-88-1 |
|---|---|
Fórmula molecular |
C9H8BrClO4 |
Peso molecular |
295.51 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-chloro-2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C9H8BrClO4/c1-3-4(9(14)15-2)7(12)5(10)8(13)6(3)11/h12-13H,1-2H3 |
Clave InChI |
OVHASDDXJMVVJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Cl)O)Br)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)
![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)
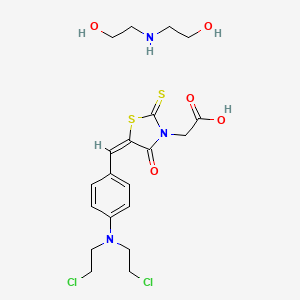

![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
phosphaniumolate](/img/structure/B14336888.png)
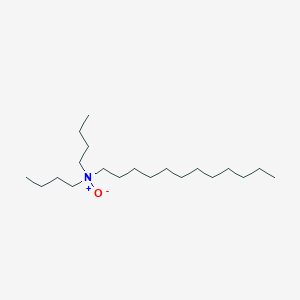

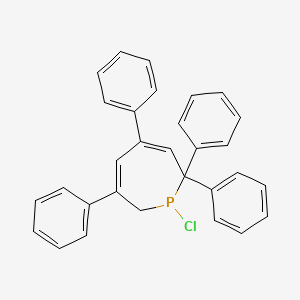


![1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14336919.png)
![1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B14336920.png)
